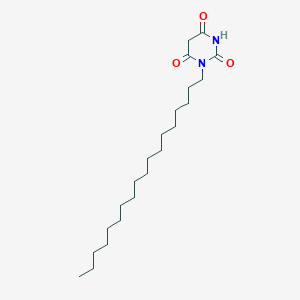![molecular formula C53H48N4O10 B11555809 4-[(1E)-2-(acetylamino)-3-({4-[4-(2-{4-[4-({(2Z)-2-(acetylamino)-3-[4-(acetyloxy)phenyl]prop-2-enoyl}amino)phenoxy]phenyl}propan-2-yl)phenoxy]phenyl}amino)-3-oxoprop-1-en-1-yl]phenyl acetate](/img/structure/B11555809.png)
4-[(1E)-2-(acetylamino)-3-({4-[4-(2-{4-[4-({(2Z)-2-(acetylamino)-3-[4-(acetyloxy)phenyl]prop-2-enoyl}amino)phenoxy]phenyl}propan-2-yl)phenoxy]phenyl}amino)-3-oxoprop-1-en-1-yl]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1Z)-2-[(4-{4-[2-(4-{4-[(2E)-3-[4-(ACETYLOXY)PHENYL]-2-ACETAMIDOPROP-2-ENAMIDO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)CARBAMOYL]-2-ACETAMIDOETH-1-EN-1-YL]PHENYL ACETATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1Z)-2-[(4-{4-[2-(4-{4-[(2E)-3-[4-(ACETYLOXY)PHENYL]-2-ACETAMIDOPROP-2-ENAMIDO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)CARBAMOYL]-2-ACETAMIDOETH-1-EN-1-YL]PHENYL ACETATE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Key steps may include:
Formation of Acetoxy and Acetamido Groups: These functional groups are introduced through acetylation and amidation reactions, respectively, using reagents such as acetic anhydride and acetamide.
Phenyl Group Substitution: The phenyl groups are incorporated through electrophilic aromatic substitution reactions, often using halogenated benzene derivatives and strong bases.
Coupling Reactions: The final assembly of the compound involves coupling reactions, such as Suzuki or Heck coupling, to link the various aromatic and functionalized components.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1Z)-2-[(4-{4-[2-(4-{4-[(2E)-3-[4-(ACETYLOXY)PHENYL]-2-ACETAMIDOPROP-2-ENAMIDO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)CARBAMOYL]-2-ACETAMIDOETH-1-EN-1-YL]PHENYL ACETATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated benzene derivatives with strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[(1Z)-2-[(4-{4-[2-(4-{4-[(2E)-3-[4-(ACETYLOXY)PHENYL]-2-ACETAMIDOPROP-2-ENAMIDO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)CARBAMOYL]-2-ACETAMIDOETH-1-EN-1-YL]PHENYL ACETATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-[(1Z)-2-[(4-{4-[2-(4-{4-[(2E)-3-[4-(ACETYLOXY)PHENYL]-2-ACETAMIDOPROP-2-ENAMIDO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)CARBAMOYL]-2-ACETAMIDOETH-1-EN-1-YL]PHENYL ACETATE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering signaling cascades that result in physiological responses.
Gene Expression Modulation: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(1Z)-2-[(4-{4-[2-(4-{4-[(2E)-3-[4-(HYDROXY)PHENYL]-2-ACETAMIDOPROP-2-ENAMIDO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)CARBAMOYL]-2-ACETAMIDOETH-1-EN-1-YL]PHENYL ACETATE
- 4-[(1Z)-2-[(4-{4-[2-(4-{4-[(2E)-3-[4-(METHOXY)PHENYL]-2-ACETAMIDOPROP-2-ENAMIDO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)CARBAMOYL]-2-ACETAMIDOETH-1-EN-1-YL]PHENYL ACETATE
Uniqueness
The uniqueness of 4-[(1Z)-2-[(4-{4-[2-(4-{4-[(2E)-3-[4-(ACETYLOXY)PHENYL]-2-ACETAMIDOPROP-2-ENAMIDO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)CARBAMOYL]-2-ACETAMIDOETH-1-EN-1-YL]PHENYL ACETATE lies in its specific combination of functional groups and structural features, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit enhanced biological activity or improved material properties, making it a valuable target for further research and development.
Eigenschaften
Molekularformel |
C53H48N4O10 |
|---|---|
Molekulargewicht |
901.0 g/mol |
IUPAC-Name |
[4-[(Z)-2-acetamido-3-[4-[4-[2-[4-[4-[[(E)-2-acetamido-3-(4-acetyloxyphenyl)prop-2-enoyl]amino]phenoxy]phenyl]propan-2-yl]phenoxy]anilino]-3-oxoprop-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C53H48N4O10/c1-33(58)54-49(31-37-7-19-43(20-8-37)64-35(3)60)51(62)56-41-15-27-47(28-16-41)66-45-23-11-39(12-24-45)53(5,6)40-13-25-46(26-14-40)67-48-29-17-42(18-30-48)57-52(63)50(55-34(2)59)32-38-9-21-44(22-10-38)65-36(4)61/h7-32H,1-6H3,(H,54,58)(H,55,59)(H,56,62)(H,57,63)/b49-31-,50-32+ |
InChI-Schlüssel |
ZRUBLWKBAXCCMC-ZXWAIDDWSA-N |
Isomerische SMILES |
CC(=O)N/C(=C/C1=CC=C(C=C1)OC(=O)C)/C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)OC5=CC=C(C=C5)NC(=O)/C(=C/C6=CC=C(C=C6)OC(=O)C)/NC(=O)C |
Kanonische SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)OC(=O)C)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)OC5=CC=C(C=C5)NC(=O)C(=CC6=CC=C(C=C6)OC(=O)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1E)-1-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine](/img/structure/B11555727.png)
![N'-[(E)-(4-Bromophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11555733.png)
![11H-Indeno[1,2-b]quinolin-11-one, semicarbazone](/img/structure/B11555734.png)
![2-Amino-6-[(3,4-dichlorobenzyl)sulfanyl]-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B11555738.png)
![2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11555753.png)
![N-[(E)-(5-bromofuran-2-yl)methylidene]-2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-amine](/img/structure/B11555757.png)
![2-(2-bromophenoxy)-N'-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11555762.png)
![3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-phenylpropan-1-one](/img/structure/B11555766.png)
![2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11555772.png)
![Ethyl 4-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11555773.png)

![N-hexadecyl-4-[4-(hexadecylcarbamoyl)phenoxy]benzamide](/img/structure/B11555792.png)

![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chlorophenyl)butanamide](/img/structure/B11555819.png)
